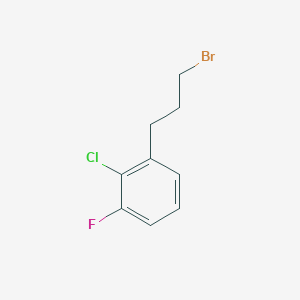

1-(3-Bromopropyl)-2-chloro-3-fluorobenzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9BrClF |

|---|---|

Molecular Weight |

251.52 g/mol |

IUPAC Name |

1-(3-bromopropyl)-2-chloro-3-fluorobenzene |

InChI |

InChI=1S/C9H9BrClF/c10-6-2-4-7-3-1-5-8(12)9(7)11/h1,3,5H,2,4,6H2 |

InChI Key |

BLRFUJHUMYTOSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)CCCBr |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Bromopropyl 2 Chloro 3 Fluorobenzene and Analogues

Strategies for Constructing the Halogenated Benzene (B151609) Core

The formation of the 2-chloro-3-fluorobenzene scaffold, the core of the target molecule, can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials and the desired regioselectivity.

Direct halogenation of an aromatic ring is a fundamental approach for introducing halogen atoms. Achieving specific regioselectivity in di- or tri-substituted benzenes is a significant challenge. Modern methods have been developed to provide greater control over the position of the incoming halogen.

One effective strategy involves the use of N-halosuccinimides (NCS, NBS, NIS) as halogen sources in conjunction with specialized solvents like hexafluoroisopropanol (HFIP). organic-chemistry.orgnih.gov HFIP, a fluorinated alcohol, is noted for its strong hydrogen-bond donating ability, mild acidity, and low nucleophilicity, which can enhance the reactivity of the N-halosuccinimide reagent. organic-chemistry.org This system allows for the mild and regioselective halogenation of a wide array of arenes and heterocycles, often without the need for additional catalysts. organic-chemistry.orgnih.gov The electron-donating or -withdrawing nature of the substituents already present on the benzene ring directs the position of the incoming halogen. For instance, starting with a monosubstituted fluorobenzene (B45895) or chlorobenzene, the existing halogen atom would direct the next substitution, although a mixture of ortho, para, and meta products can be expected, requiring separation.

| Halogenating Agent | Solvent | Key Advantage | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Hexafluoroisopropanol (HFIP) | Mild conditions, high regioselectivity | organic-chemistry.org |

| N-Chlorosuccinimide (NCS) | Hexafluoroisopropanol (HFIP) | Mild conditions, high regioselectivity | organic-chemistry.org |

| N-Iodosuccinimide (NIS) | Hexafluoroisopropanol (HFIP) | Mild conditions, high regioselectivity | organic-chemistry.org |

Nucleophilic aromatic substitution (SNAr) provides a pathway to introduce halogens or other nucleophiles onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgcore.ac.uk

For an SNAr reaction to occur, the aromatic ring must be electron-deficient, and there must be a good leaving group. libretexts.org The presence of strong electron-withdrawing groups (like -NO2) ortho or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer intermediate. libretexts.org In the context of halogenated benzenes, fluorine can be an excellent leaving group in SNAr reactions, often more so than chlorine or bromine. youtube.com This is because the rate-determining step is typically the nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of fluorine, making the attached carbon more electrophilic. core.ac.ukyoutube.com Therefore, a precursor like 1,2-difluoro-3-nitrobenzene could potentially be reacted with a chloride source to replace one of the fluorine atoms.

| Feature | Description | Reference |

|---|---|---|

| Mechanism | Two-step addition-elimination via a Meisenheimer complex. | libretexts.org |

| Requirement | Electron-withdrawing group(s) ortho/para to the leaving group. | libretexts.org |

| Leaving Group Trend | F > Cl > Br > I (often, due to fluorine's high electronegativity accelerating the attack). | youtube.com |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.org The Suzuki-Miyaura coupling, specifically, is a versatile method that couples an organoboron species (like an aryl boronic acid) with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org This reaction could be employed to construct a complex halogenated benzene core by coupling simpler, readily available precursors.

The catalytic cycle for the Suzuki reaction generally involves three key steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a palladium(II) species. wikipedia.org

Transmetalation: The organic group from the organoboron compound is transferred to the palladium center, displacing the halide and forming a new organopalladium(II) complex. This step requires a base. nobelprize.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

For synthesizing a 2-chloro-3-fluorobenzene derivative, one could envision a strategy where a dihalobenzene is coupled with a boronic acid that contains the third desired substituent. For example, reacting 2-chloro-3-fluoroboronic acid with a suitable halide.

Reactions involving diazonium salts are classic and reliable methods for introducing a variety of functional groups, including halogens, onto an aromatic ring. These syntheses typically begin with an arylamine. nih.gov

The process involves two main steps:

Diazotization: The primary arylamine is treated with a source of nitrous acid (commonly generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form an arenediazonium salt. thermofisher.com

Substitution: The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a halogen using specific reagents. wikipedia.org

The Sandmeyer reaction is used to introduce chlorine or bromine. wikipedia.orgbyjus.com It involves treating the diazonium salt with a copper(I) halide (CuCl or CuBr). wikipedia.org The reaction is believed to proceed via a radical-nucleophilic aromatic substitution mechanism. wikipedia.orgbyjus.com

For introducing fluorine, the Balz-Schiemann reaction is typically employed. thieme-connect.dequora.com In this procedure, the arylamine is diazotized using sodium nitrite in the presence of fluoroboric acid (HBF₄). quora.comdoubtnut.com This forms a relatively stable arenediazonium tetrafluoroborate (B81430) salt, which can often be isolated. orgsyn.org Gentle heating of this salt then causes it to decompose, yielding the corresponding fluoroarene, nitrogen gas, and boron trifluoride. quora.com

A synthetic route to the 2-chloro-3-fluorobenzene core could start from 2-chloro-3-fluoroaniline, which would undergo diazotization and subsequent reaction depending on the desired halogen to be introduced. Alternatively, one could start with an aniline (B41778) bearing two of the required substituents and introduce the third via this method. For example, starting with 2-chloro-3-aminoaniline, a Balz-Schiemann reaction could introduce the fluorine atom.

Installation of the Bromopropyl Side Chain

Once the halogenated aromatic core is synthesized, the final step is to attach the 3-bromopropyl side chain.

The Friedel-Crafts alkylation is a classic electrophilic aromatic substitution reaction used to attach alkyl groups to an aromatic ring. libretexts.orglibretexts.org The reaction typically involves an alkyl halide, a Lewis acid catalyst (such as AlCl₃ or FeCl₃), and the aromatic substrate. egyankosh.ac.in The Lewis acid activates the alkyl halide by coordinating to the halogen, which generates a carbocation or a highly polarized complex that acts as the electrophile. libretexts.orgegyankosh.ac.in The aromatic ring then attacks this electrophile, and subsequent loss of a proton restores aromaticity. libretexts.org

However, direct Friedel-Crafts alkylation with 1,3-dibromopropane (B121459) on a dihalogenated benzene ring like 2-chloro-3-fluorobenzene presents several significant challenges:

Ring Deactivation: Halogens are deactivating groups for electrophilic aromatic substitution, making the ring less nucleophilic and the reaction more difficult to initiate.

Polyalkylation: The first alkyl group attached to the ring is typically an activating group, making the product more reactive than the starting material and leading to multiple alkylations. egyankosh.ac.inlumenlearning.com

Carbocation Rearrangement: The primary carbocation that would be formed from 1,3-dibromopropane is unstable and prone to rearrangement to a more stable secondary carbocation via a hydride shift, which would lead to an isopropyl side chain instead of the desired n-propyl chain. lumenlearning.comlibretexts.org

Competing Reactions: The presence of two bromine atoms in 1,3-dibromopropane could lead to polymerization or intramolecular cyclization reactions.

Due to these limitations, a more controlled, multi-step approach is often preferred. This typically involves a Friedel-Crafts acylation followed by reduction. Acylation uses an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. The resulting acylium ion is resonance-stabilized and does not rearrange. libretexts.org The acyl group is deactivating, which prevents polyacylation. libretexts.org The resulting ketone could then be reduced to the desired alkyl chain (e.g., via Clemmensen or Wolff-Kishner reduction). The terminal hydroxyl group of a propanol (B110389) side chain could then be converted to a bromide using a reagent like PBr₃ or HBr. A plausible route could involve the Friedel-Crafts acylation of 2-chloro-3-fluorobenzene with propanoyl chloride, followed by reduction of the ketone and subsequent bromination of the terminal alcohol.

Alternatively, a pre-formed side chain can be attached via other coupling methods if the aromatic ring is appropriately functionalized (e.g., as a Grignard reagent or an organolithium species).

Functional Group Interconversions for Bromopropyl Moiety Formation

A key aspect in the synthesis of 1-(3-bromopropyl)-2-chloro-3-fluorobenzene is the formation of the 3-bromopropyl side chain. This is often accomplished through functional group interconversion, a foundational concept in organic synthesis where one functional group is transformed into another. fiveable.meimperial.ac.uk These transformations are crucial for introducing the desired reactivity and structure.

Reduction of Carbonyl Compounds to Alkyl Chains

One common strategy to create an n-propyl side chain on a benzene ring, thereby avoiding carbocation rearrangements inherent in direct Friedel-Crafts alkylation, is a two-step process involving acylation followed by reduction.

First, a Friedel-Crafts acylation of a suitable 1-bromo-2-chloro-3-fluorobenzene (B1364632) precursor with propanoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) would yield a propiophenone (B1677668) intermediate, 1-(2-chloro-3-fluorophenyl)propan-1-one. Following this, the carbonyl group of the ketone must be completely reduced to a methylene (B1212753) (-CH₂-) group. Two classic named reactions for this transformation are:

Clemmensen Reduction: This method utilizes amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid. It is effective for ketones that are stable in strong acidic conditions.

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by elimination of nitrogen gas upon heating with a strong base like potassium hydroxide (B78521) (KOH), typically in a high-boiling solvent such as diethylene glycol.

This acylation-reduction sequence ensures the formation of a straight propyl chain attached to the aromatic core.

Hydroxyl-Bromine Exchange (e.g., Alcohol Tosylation Followed by Bromination)

A frequent precursor to the final bromopropyl compound is the corresponding alcohol, 3-(2-chloro-3-fluorophenyl)propan-1-ol (B13272906). The conversion of the terminal hydroxyl group (-OH) to a bromine atom is a critical functional group interconversion. ub.edu This can be achieved through several reagents and methods, which vary in reactivity and substrate scope. libretexts.orgncert.nic.in

Common methods for this hydroxyl-bromine exchange include:

Phosphorus Tribromide (PBr₃): This is a widely used reagent for converting primary and secondary alcohols to the corresponding alkyl bromides. vanderbilt.edu The reaction is typically performed in an aprotic solvent like diethyl ether or dichloromethane.

Hydrogen Bromide (HBr): Concentrated hydrobromic acid can be used, often generated in situ from sodium or potassium bromide and a strong acid like concentrated sulfuric acid. libretexts.org However, care must be taken as sulfuric acid can cause side reactions. libretexts.org

Carbon Tetrabromide (CBr₄) and Triphenylphosphine (B44618) (PPh₃): Known as the Appel reaction, this combination provides a mild and efficient method for the conversion, forming the alkyl bromide along with triphenylphosphine oxide and bromoform. researchgate.net

An alternative, two-step approach offers greater control, particularly for complex molecules. This involves first converting the alcohol into a better leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is then readily displaced by a bromide ion (e.g., from sodium bromide in acetone) in a classic Sₙ2 reaction. vanderbilt.edu This sequence is particularly useful for secondary alcohols where stereochemical control is desired. ub.edu

Table 1: Selected Reagents for Hydroxyl to Bromine Conversion

| Reagent(s) | Typical Conditions | Notes |

|---|---|---|

| PBr₃ | Aprotic solvent (e.g., CH₂Cl₂) | Effective for primary and secondary alcohols. |

| NaBr / H₂SO₄ | Heating | In situ generation of HBr. libretexts.org |

| CBr₄ / PPh₃ | Aprotic solvent (e.g., CH₂Cl₂) | Mild conditions (Appel Reaction). researchgate.net |

Multi-Step Linear Synthesis Sequences

A linear synthesis involves the sequential modification of a starting material through a series of reactions until the final product is obtained. libretexts.org The synthesis of this compound can be envisioned through such a sequence. The order of reactions is critical, especially when dealing with electrophilic aromatic substitution, as the existing substituents on the ring dictate the position of incoming groups. pressbooks.publibretexts.org

One possible linear route could begin with 3-chloro-2-fluoroaniline. google.com A plausible, though not explicitly documented, sequence could be:

Friedel-Crafts Acylation: Acylation of a suitable benzene derivative, like 1-chloro-2-fluorobenzene (B165100), with succinic anhydride to introduce a four-carbon chain.

Ketone Reduction: Reduction of the ketone functional group (e.g., via Clemmensen or Wolff-Kishner reduction) to form 4-(2-chloro-3-fluorophenyl)butanoic acid.

Carboxylic Acid Reduction: Reduction of the carboxylic acid to a primary alcohol using a reagent like lithium aluminum hydride (LiAlH₄).

Hydroxyl-Bromine Exchange: Conversion of the resulting alcohol to the target this compound using one of the methods described previously (e.g., PBr₃).

The success of such a sequence depends heavily on the directing effects of the chloro and fluoro substituents and their compatibility with the reaction conditions at each step.

Convergent and Divergent Synthetic Approaches to the Chemical Compound

Beyond linear sequences, more advanced strategies like convergent and divergent synthesis offer advantages in efficiency and the ability to create libraries of related compounds.

A convergent synthesis involves preparing different fragments of the target molecule separately and then joining them together near the end of the synthesis. For this compound, this could involve:

Fragment A: Preparation of a 2-chloro-3-fluorophenyl organometallic reagent, such as a Grignard reagent (2-chloro-3-fluorophenylmagnesium bromide) from 1-bromo-2-chloro-3-fluorobenzene.

Fragment B: Preparation of a three-carbon electrophile, such as 1,3-dibromopropane or 3-bromopropanol tosylate.

Coupling: The reaction of Fragment A with a suitable version of Fragment B to form the carbon-carbon bond, yielding the propyl-substituted benzene core, which can then be converted to the final product.

A divergent synthesis begins with a common intermediate that is then elaborated into a variety of different final products. For instance, 3-(2-chloro-3-fluorophenyl)propan-1-ol could serve as a key intermediate. From this single compound, a range of analogues can be synthesized:

Reaction with PBr₃ yields This compound .

Reaction with thionyl chloride (SOCl₂) would produce the corresponding chloro-analogue.

Conversion to a tosylate followed by reaction with sodium iodide would yield the iodo-analogue.

Reaction with sodium azide (B81097) would produce the azido-analogue.

This approach is highly efficient for generating a library of structurally related compounds for further research.

One-Pot and Cascade Reaction Sequences for Efficient Synthesis of the Chemical Compound

One-pot reactions, where multiple transformations occur in the same reaction vessel without isolation of intermediates, offer significant improvements in efficiency, reduce waste, and save time. nih.gov While a specific one-pot synthesis for this compound is not prominently described in the literature, the principles can be applied hypothetically.

For example, a patent for the synthesis of a related compound, 1-bromo-2-chloro-3-fluoro-4-iodobenzene, describes a one-pot diazotization and iodination process, which avoids the isolation of the unstable diazonium salt intermediate. google.com This highlights the industrial and practical advantages of such procedures.

A potential, conceptual one-pot sequence for an analogue could involve the reaction of a Grignard reagent with an aldehyde, followed by a tandem reduction and bromination sequence in the same pot. Designing such a process requires careful selection of reagents and conditions that are mutually compatible. The development of such efficient cascade or one-pot reactions remains a key goal in modern synthetic chemistry to create complex molecules like this compound in a more sustainable and cost-effective manner. researchgate.net

Reactivity and Reaction Mechanisms of 1 3 Bromopropyl 2 Chloro 3 Fluorobenzene

Reactivity of the Bromopropyl Moiety

The bromopropyl side chain contains a primary carbon-bromine (C-Br) bond, which is the most reactive site on the aliphatic portion of the molecule. This C-Br bond is significantly weaker and more polarized than the C-H bonds of the propyl chain or the C-Cl and C-F bonds on the aromatic ring, making it susceptible to a variety of reactions.

The primary alkyl bromide structure of the side chain is highly conducive to bimolecular nucleophilic substitution (SN2) reactions. wolfram.comyoutube.com In an SN2 mechanism, a nucleophile attacks the electrophilic carbon atom bearing the bromine, and the bromide leaving group departs in a single, concerted step. youtube.comyoutube.com This process is characterized by an inversion of stereochemistry at the reaction center, although the carbon in the propyl chain of this specific molecule is not a chiral center.

The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com The primary nature of the carbon atom minimizes steric hindrance, allowing for efficient backside attack by a wide range of nucleophiles. wolfram.comyoutube.com This reactivity enables the straightforward introduction of various functional groups, converting the bromopropyl moiety into ethers, esters, nitriles, amines, and other valuable chemical structures.

| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Class |

|---|---|---|---|

| Hydroxide (B78521) (OH⁻) | Sodium Hydroxide (NaOH) | Ar-CH₂CH₂CH₂-OH | Primary Alcohol |

| Alkoxide (RO⁻) | Sodium Ethoxide (NaOEt) | Ar-CH₂CH₂CH₂-OEt | Ether |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Ar-CH₂CH₂CH₂-CN | Nitrile |

| Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) | Ar-CH₂CH₂CH₂-N₃ | Alkyl Azide |

| Ammonia (NH₃) | Ammonia (NH₃) | Ar-CH₂CH₂CH₂-NH₂ | Primary Amine |

*Ar represents the 2-chloro-3-fluorophenyl group.

The C-Br bond in the propyl side chain can be used to form highly reactive organometallic compounds, such as Grignard and organolithium reagents. libretexts.orglibretexts.org These reactions involve the reductive metallation of the carbon-halogen bond. The general order of halide reactivity for these formations is I > Br > Cl. libretexts.orglibretexts.org This selectivity ensures that the reaction occurs exclusively at the bromopropyl site, leaving the more stable C-Cl and C-F bonds on the aromatic ring intact.

Grignard Reagent Formation: Treatment of 1-(3-bromopropyl)-2-chloro-3-fluorobenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), results in the insertion of magnesium into the C-Br bond. youtube.com This forms the corresponding Grignard reagent, 3-(2-chloro-3-fluorophenyl)propylmagnesium bromide.

Organolithium Reagent Formation: Similarly, reacting the parent compound with two equivalents of lithium metal in a suitable aprotic solvent like pentane (B18724) or hexane (B92381) yields the organolithium reagent, 3-(2-chloro-3-fluorophenyl)propyllithium. libretexts.org

Both Grignard and organolithium reagents are powerful nucleophiles and strong bases. libretexts.orglibretexts.org They are invaluable in synthesis for forming new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, esters, and epoxides. Due to their high reactivity, they must be prepared and handled under strict anhydrous conditions to prevent quenching by protic solvents, including water. libretexts.orglibretexts.org

| Reagent Type | Metal | Typical Solvent | Product Name |

|---|---|---|---|

| Grignard Reagent | Magnesium (Mg) | Diethyl ether or THF | 3-(2-chloro-3-fluorophenyl)propylmagnesium bromide |

| Organolithium Reagent | Lithium (Li) | Pentane or Hexane | 3-(2-chloro-3-fluorophenyl)propyllithium |

The carbon-bromine bond can undergo homolytic cleavage when subjected to radical initiators (e.g., AIBN) or UV light, forming a primary alkyl radical. youtube.com While primary radicals are less stable than their secondary or tertiary counterparts, they are key intermediates in various transformations. youtube.com

One common radical reaction is reductive dehalogenation, often achieved using a tin hydride reagent like tributyltin hydride (Bu₃SnH) with a radical initiator. This process replaces the bromine atom with a hydrogen atom, converting the starting material into 1-propyl-2-chloro-3-fluorobenzene.

Furthermore, the primary radical generated from the C-Br bond can participate in radical-mediated carbon-carbon bond-forming reactions. For instance, it can add across the double bond of an alkene in a radical addition reaction, a key step in certain polymerization and intermolecular coupling processes. sustech.edu.cn

Reactivity of the Halogenated Aromatic Ring

The 2-chloro-3-fluorophenyl ring is electron-deficient due to the inductive effect of the halogen substituents. This electronic nature makes it a suitable substrate for metal-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures.

The aromatic ring of this compound possesses two potential sites for cross-coupling: the C-Cl bond and the C-F bond. In transition metal-catalyzed reactions, particularly those involving palladium, the reactivity of aryl halides typically follows the order: C-I > C-Br > C-Cl >> C-F. ethz.ch Consequently, the C-Cl bond is significantly more reactive than the C-F bond, allowing for selective functionalization at the chlorine-bearing position under controlled conditions.

The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for forming carbon-carbon bonds. mdpi.com This reaction couples an organohalide with an organoboron compound, typically a boronic acid or its ester derivative, in the presence of a palladium catalyst and a base. researchgate.netnih.gov

For this compound, the Suzuki reaction would preferentially occur at the C-Cl bond. The catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chlorine bond to form a Pd(II) complex.

Transmetalation: The organoboron compound, activated by the base, transfers its organic group to the palladium center, displacing the chloride.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new biaryl product.

This methodology allows for the synthesis of a diverse array of biaryl compounds by varying the structure of the boronic acid partner. The reaction generally exhibits high functional group tolerance, leaving the bromopropyl side chain and the C-F bond unaffected. mdpi.com

| Boronic Acid Partner (R-B(OH)₂) | Example Reagent | Resulting Product Structure |

|---|---|---|

| Phenylboronic acid | C₆H₅B(OH)₂ | 1-(3-Bromopropyl)-3-fluoro-2-phenylbenzene |

| 4-Methylphenylboronic acid | CH₃-C₆H₄-B(OH)₂ | 1-(3-Bromopropyl)-3-fluoro-2-(p-tolyl)benzene |

| 4-Methoxyphenylboronic acid | CH₃O-C₆H₄-B(OH)₂ | 1-(3-Bromopropyl)-3-fluoro-2-(4-methoxyphenyl)benzene |

| Thiophene-2-boronic acid | C₄H₃S-B(OH)₂ | 1-(3-Bromopropyl)-2-(thiophen-2-yl)-3-fluorobenzene |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those on electron-deficient rings. pressbooks.publibretexts.org The mechanism is a two-step addition-elimination process. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org In the second step, the leaving group departs, restoring the aromaticity of the ring.

For an SNAr reaction to occur, two main conditions must be met:

The aromatic ring must possess a good leaving group (typically a halide).

The ring must be activated by strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group, as these positions are crucial for stabilizing the negative charge of the Meisenheimer complex through resonance. pressbooks.publibretexts.orglibretexts.org

In this compound, the ring is substituted with halogens (Cl, F) and a weakly electron-donating alkyl group. Halogens exhibit a dual electronic nature: they are electron-withdrawing through the inductive effect (-I) and electron-donating through resonance (+R). quora.comlibretexts.orgresearchgate.net

Inductive Effect (-I): Due to their high electronegativity, all halogens withdraw electron density from the ring. This effect makes the ring carbons more electrophilic and thus more susceptible to nucleophilic attack. The strength of the inductive effect follows the order: F > Cl > Br. quora.com

Resonance Effect (+R): The lone pairs on the halogens can be delocalized into the π-system of the ring. This effect opposes the inductive effect. The strength of the resonance effect is F > Cl > Br, which is related to the effectiveness of orbital overlap between the carbon 2p orbital and the halogen's valence p orbital. researchgate.net

For halogens, the inductive effect generally dominates, making them deactivating for electrophilic substitution but activating for nucleophilic substitution. quora.comlibretexts.org In the context of SNAr on this compound, the strong inductive effect of the fluorine atom at C-3 significantly activates the ring towards nucleophilic attack, especially at the ortho position (C-2, bearing the chlorine) and the para position (C-6).

Regioselectivity: The potential leaving groups on the ring are chloride (at C-2) and fluoride (B91410) (at C-3). The leaving group ability in SNAr reactions often follows the trend F > Cl > Br > I, which is inverted compared to SN1/SN2 reactions. wuxiapptec.com This is because the high electronegativity of fluorine strongly stabilizes the transition state leading to the Meisenheimer complex.

Attack at C-2 (Displacement of Cl⁻): A nucleophile attacking the carbon bearing the chlorine atom would generate a Meisenheimer complex. The negative charge would be stabilized by the strong inductive effect of the adjacent fluorine atom at C-3.

Attack at C-3 (Displacement of F⁻): A nucleophile attacking the carbon bearing the fluorine atom would also form a Meisenheimer complex. The negative charge here would be stabilized by the inductive effect of the adjacent chlorine atom at C-2.

Given that fluorine's inductive effect is significantly stronger than chlorine's, the transition state for attack at C-2 is expected to be more stabilized. Therefore, nucleophilic aromatic substitution is most likely to occur regioselectively at the C-2 position, leading to the displacement of the chloride ion. The fluorine atom acts as a powerful activating group for the departure of the adjacent chlorine atom.

| Halogen Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Role in SNAr |

|---|---|---|---|

| Fluorine (F) | Strongest | Weakest (among halogens) | Strong activating group; potential leaving group |

| Chlorine (Cl) | Intermediate | Intermediate | Activating group; likely leaving group |

| Bromine (Br) | Weakest | Strongest (among halogens) | Weakest activating group |

Influence of Activating Groups on SNAr Reactivity

Nucleophilic Aromatic Substitution (SNAr) is a process favored by the presence of strong electron-withdrawing groups on an aromatic ring, as these groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.orgwikipedia.org In this compound, the aromatic ring is substituted with two electron-withdrawing halogen atoms (chlorine and fluorine) and one weakly electron-donating alkyl group (the 3-bromopropyl chain). quora.com

Contrary to facilitating SNAr, activating groups donate electron density to the ring, which destabilizes the carbanionic intermediate required for this mechanism and thus decreases the ring's susceptibility to nucleophilic attack. libretexts.orgquora.com The 3-bromopropyl group, being an alkyl substituent, is classified as a weak activating group. libretexts.org Therefore, it does not promote SNAr reactivity.

Instead, any potential for this compound to undergo SNAr is primarily due to the inductive electron-withdrawing effects of the chloro and fluoro substituents. libretexts.org These halogens render the aromatic ring electron-deficient (electrophilic) and capable of being attacked by a strong nucleophile. For an SNAr reaction to proceed, one of the halogens must also act as a leaving group. The typical reactivity order for halogens as leaving groups in SNAr reactions is F > Cl > Br > I, which is inverse to their order in SN2 reactions. wikipedia.org This is because the rate-determining step is often the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond. Consequently, a nucleophile would preferentially attack the carbon bearing the fluorine atom over the one bearing the chlorine atom.

Competitive Elimination-Addition Pathways (e.g., via Benzynes)

Under conditions involving a very strong base, such as sodium amide (NaNH₂), aryl halides can undergo substitution via an elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. quora.commasterorganicchemistry.com This pathway becomes competitive with or favored over the SNAr mechanism when the ring is not sufficiently activated by electron-withdrawing groups for direct nucleophilic attack.

The formation of a benzyne intermediate from this compound would involve the deprotonation of an aromatic hydrogen ortho to one of the halogen atoms, followed by the elimination of that halogen. semanticscholar.org The substrate has two distinct aromatic hydrogens to consider: H-4 (ortho to fluorine) and H-6 (ortho to chlorine). This leads to two potential, competitive pathways for benzyne formation.

Pathway A: Deprotonation at C-6 by a strong base, followed by the elimination of the chloride ion from C-2, would yield 3-(3-bromopropyl)-4-fluorobenzyne.

Pathway B: Deprotonation at C-4 by a strong base, followed by the elimination of the fluoride ion from C-3, would yield 4-(3-bromopropyl)-3-chlorobenzyne.

| Pathway | Proton Abstracted | Leaving Group | Benzyne Intermediate Formed |

|---|---|---|---|

| A | H-6 | Cl⁻ | 3-(3-Bromopropyl)-4-fluorobenzyne |

| B | H-4 | F⁻ | 4-(3-Bromopropyl)-3-chlorobenzyne |

Electrophilic Aromatic Substitution (EAS) Reactions

The regiochemical outcome of an EAS reaction is determined by the combined directing effects of the existing substituents. All three substituents on this compound—fluoro, chloro, and alkyl—are ortho-, para-directors. masterorganicchemistry.com When multiple directing groups are present, the final substitution pattern is a result of their additive or competitive influences. msu.edu

3-Bromopropyl group (at C-1): This weakly activating group directs incoming electrophiles to its ortho positions (C-2 and C-6) and its para position (C-4).

Chloro group (at C-2): This deactivating group directs to its ortho positions (C-1 and C-3, both blocked) and its para position (C-5).

Fluoro group (at C-3): This deactivating group directs to its ortho positions (C-2 and C-4) and its para position (C-6).

The directing effects of the substituents are summarized below. The most favored positions for electrophilic attack are those that are activated by the greatest number of groups, particularly the strongest activating group. In this case, the alkyl group is the sole activator, making its directing influence paramount. chemistrysteps.com Positions C-4 and C-6 are strongly favored as they are directed by both the activating alkyl group and the fluoro group. Position C-5 is only directed by the chloro group and is meta to the other two, making it a much less likely site for substitution. Steric hindrance at C-6, being adjacent to the alkyl-substituted C-1, might lead to a preference for substitution at C-4.

| Position on Ring | Directed by 1-(3-Bromopropyl) | Directed by 2-Chloro | Directed by 3-Fluoro | Overall Likelihood |

|---|---|---|---|---|

| C-4 | para | - | ortho | Highly Favored |

| C-5 | - | para | - | Less Favored |

| C-6 | ortho | - | para | Favored |

Standard EAS reactions like halogenation, nitration, and sulfonation can be performed on this substrate, though the deactivated nature of the ring may necessitate harsher conditions. google.commasterorganicchemistry.comyoutube.com The regiochemical outcome for these reactions is predicted by the directing effects analyzed above.

Halogenation: Reaction with Br₂/FeBr₃ or Cl₂/FeCl₃ would introduce an additional halogen atom.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro (-NO₂) group. libretexts.orgmasterorganicchemistry.com

Sulfonation: Reaction with fuming sulfuric acid (SO₃/H₂SO₄) introduces a sulfonic acid (-SO₃H) group. libretexts.org

In each case, a mixture of products would be expected, with the major isomers resulting from electrophilic attack at the C-4 and C-6 positions.

| Reaction | Reagents | Expected Major Products |

|---|---|---|

| Bromination | Br₂ / FeBr₃ | 1-(3-Bromopropyl)-4-bromo-2-chloro-3-fluorobenzene and 1-(3-Bromopropyl)-6-bromo-2-chloro-3-fluorobenzene |

| Nitration | HNO₃ / H₂SO₄ | 1-(3-Bromopropyl)-2-chloro-3-fluoro-4-nitrobenzene and 1-(3-Bromopropyl)-2-chloro-5-fluoro-6-nitrobenzene |

| Sulfonation | SO₃ / H₂SO₄ | 4-(3-Bromopropyl)-3-chloro-2-fluorobenzenesulfonic acid and 2-(3-Bromopropyl)-3-chloro-4-fluorobenzenesulfonic acid |

Functional Group Interconversions on the Aromatic Halogens (e.g., Halogen-Metal Exchange)

Halogen-metal exchange is a powerful reaction for converting aryl halides into nucleophilic organometallic reagents. wikipedia.org The reaction typically involves an organolithium reagent, such as n-butyllithium or t-butyllithium, and the rate of exchange follows the trend I > Br > Cl >> F. wikipedia.org

For this compound, the aromatic ring possesses a C-Cl bond and a C-F bond. Given the reactivity trend, halogen-metal exchange would occur preferentially at the C-Cl bond over the much less reactive C-F bond. This would result in the formation of a lithiated species, 2-(3-bromopropyl)-6-fluorophenyllithium, which can then be trapped with various electrophiles to introduce a new substituent at the C-2 position. However, the presence of the reactive alkyl bromide in the side chain complicates this transformation, as it can be attacked by the organolithium reagent (see Section 3.3).

Chemoselectivity and Regioselectivity Considerations for this compound

The presence of three distinct carbon-halogen bonds (alkyl C-Br, aryl C-Cl, and aryl C-F) in different chemical environments makes chemoselectivity a critical consideration in the reactions of this molecule.

Chemoselectivity:

The primary competition in many reactions is between the reactive sites on the aromatic ring and the alkyl side chain.

Nucleophilic Substitution: The primary alkyl bromide (C-Br bond) is highly susceptible to SN2 reactions with a wide range of nucleophiles. This pathway is generally much more favorable than nucleophilic substitution on the unactivated aryl chloride or aryl fluoride positions (SNAr). Therefore, reacting the molecule with a typical nucleophile will almost certainly result in the displacement of the bromide on the propyl chain.

Organometallic Reagent Formation: There is a distinct difference in reactivity when forming organometallic reagents.

Grignard Reaction (with Mg): Magnesium metal will selectively insert into the more reactive alkyl C-Br bond, leaving the aryl C-Cl and C-F bonds intact. walisongo.ac.id This provides a chemoselective route to form the Grignard reagent at the terminus of the propyl chain.

Halogen-Metal Exchange (with R-Li): The situation is more complex with organolithium reagents. While the aryl C-Cl bond can undergo exchange, the organolithium reagent is also a strong nucleophile and base, which could lead to competing SN2 attack at the alkyl bromide or elimination reactions. Careful control of temperature and reagents is necessary to direct the reaction to the desired site.

Regioselectivity:

As discussed in the preceding sections, regioselectivity is key to predicting the outcomes of aromatic substitution reactions.

EAS: Electrophilic attack is strongly directed to the C-4 and C-6 positions due to the cooperative directing effects of the alkyl and fluoro substituents.

Benzyne Formation: The use of a strong base can lead to two different benzyne intermediates depending on which ortho proton is removed, resulting in a mixture of regioisomeric products upon trapping.

Halogen-Metal Exchange: This reaction would be highly regioselective for the C-Cl bond over the C-F bond.

| Reaction Type | Reagent Type | Most Reactive Site | Selectivity Principle |

|---|---|---|---|

| SN2 Substitution | Nucleophiles (e.g., CN⁻, OR⁻) | Alkyl C-Br | Alkyl halides are more reactive than unactivated aryl halides in SN2. |

| Grignard Formation | Mg metal | Alkyl C-Br | Reactivity order for Grignard formation: R-I > R-Br > R-Cl. Aryl halides are less reactive. |

| Halogen-Metal Exchange | Organolithiums (e.g., n-BuLi) | Aryl C-Cl | Reactivity order for exchange: Br > Cl >> F. Competition from side-chain reactions is possible. |

| Electrophilic Substitution | Electrophiles (e.g., NO₂⁺, Br⁺) | Aromatic C-4 and C-6 | Regioselectivity is governed by the directing effects of the activating alkyl group. |

| Benzyne Formation | Strong Bases (e.g., NaNH₂) | Aromatic C-4/C-3 and C-6/C-2 | Regioselectivity depends on proton acidity and leaving group ability, leading to potential mixtures. |

Differential Reactivity of Bromine, Chlorine, and Fluorine Atoms

The reactivity of the three halogen atoms in this compound varies significantly. The bromine atom on the propyl group is part of a haloalkane-like structure, while the chlorine and fluorine atoms are attached to an sp²-hybridized carbon of the benzene (B151609) ring, making them haloarene-like.

The carbon-bromine (C-Br) bond on the propyl chain is the most reactive site for nucleophilic substitution. This is because the bromine is a good leaving group, and the sp³-hybridized carbon to which it is attached is a suitable center for SN2 reactions. The C-Br bond is weaker than the C-Cl and C-F bonds on the aromatic ring. In contrast, the chlorine and fluorine atoms on the benzene ring are significantly less reactive towards nucleophilic substitution. The C-Cl and C-F bonds have a partial double bond character due to resonance with the aromatic ring, making them stronger and harder to break. Furthermore, nucleophilic aromatic substitution is generally more difficult than aliphatic nucleophilic substitution and requires harsh reaction conditions.

The general order of reactivity for halogens as leaving groups in nucleophilic substitution reactions is I > Br > Cl > F. This trend is a result of both bond strength and the stability of the resulting halide ion. Consequently, the bromine on the propyl chain is the most likely site of reaction under typical nucleophilic substitution conditions.

Table 1: Comparison of Halogen Reactivity in this compound

| Feature | Bromine (on propyl chain) | Chlorine (on benzene ring) | Fluorine (on benzene ring) |

| Bond Type | C(sp³)-Br | C(sp²)-Cl | C(sp²)-F |

| Reactivity | High | Low | Very Low |

| Typical Reactions | Nucleophilic Substitution (SN2) | Nucleophilic Aromatic Substitution (under harsh conditions) | Nucleophilic Aromatic Substitution (requires very harsh conditions) |

| Leaving Group Ability | Good | Moderate | Poor |

Positional Isomerism and Steric Hindrance Effects on Reactivity

The substitution pattern on the benzene ring significantly influences the molecule's reactivity. The chlorine and fluorine atoms are positioned ortho to each other (at positions 2 and 3), and the bromopropyl group is at position 1. This arrangement creates considerable steric hindrance around the aromatic core.

This steric crowding has several consequences:

Reactivity of the Aromatic Halogens : Any potential nucleophilic attack on the chlorine or fluorine atoms would be sterically hindered by the adjacent halogen and the bulky bromopropyl group. This further decreases the reactivity of the aromatic halogens.

Reactivity of the Bromopropyl Group : The proximity of the ortho-substituted benzene ring can influence the reactivity of the C-Br bond. While the bromine is on a flexible chain, the sheer size of the substituted ring can sterically shield the electrophilic carbon from attack by very bulky nucleophiles.

Intramolecular Reactions : The 3-bromopropyl chain is positioned in such a way that it can potentially undergo intramolecular cyclization reactions. For instance, under conditions that favor the formation of a carbanion or an organometallic intermediate on the benzene ring, the bromopropyl group could be attacked by this intramolecular nucleophile to form a new ring.

The "ortho effect" is a known phenomenon in substituted benzenes where the close proximity of substituents in the ortho position leads to unique reactivity due to steric and electronic interactions. In this molecule, the combined steric bulk and electron-withdrawing nature of the chlorine and fluorine atoms can influence the orientation of the bromopropyl chain and its accessibility for reactions.

Advanced Characterization and Spectroscopic Analysis for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for a complete mapping of the molecular structure.

1H, 13C, and 19F NMR for Complete Structural Assignment

A complete structural assignment of 1-(3-Bromopropyl)-2-chloro-3-fluorobenzene would require the analysis of its ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the 3-bromopropyl chain. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. The protons on the propyl chain would exhibit characteristic multiplets due to spin-spin coupling with adjacent protons.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons would be affected by the halogen substituents, and the carbons of the propyl chain would appear in the aliphatic region of the spectrum.

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. It would show a signal whose chemical shift is characteristic of the fluorine's environment, and its coupling with neighboring protons and carbons would provide further structural confirmation.

A hypothetical data table for the expected NMR shifts is presented below. Please note that these are estimated values and have not been experimentally verified.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 | 115 - 140 | N/A |

| Ar-C-Cl | N/A | 130 - 135 | N/A |

| Ar-C-F | N/A | 155 - 160 | -110 to -120 |

| Ar-CH₂ | 2.8 - 3.0 | 30 - 35 | N/A |

| -CH₂- | 2.0 - 2.3 | 32 - 37 | N/A |

| -CH₂-Br | 3.4 - 3.6 | 33 - 38 | N/A |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to establish the connectivity of the protons within the propyl chain and to assign the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is invaluable for establishing the connectivity between the propyl chain and the benzene (B151609) ring, as well as for confirming the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, which can be used to confirm the stereochemistry and conformation of the molecule.

Application in In Situ Reaction Monitoring and Mechanistic Pathway Elucidation

NMR spectroscopy can be employed for in situ reaction monitoring to follow the progress of the synthesis of this compound. By acquiring spectra at regular intervals, the disappearance of starting materials and the appearance of the product and any intermediates can be tracked. This real-time analysis provides valuable kinetic data and can help to elucidate the reaction mechanism by identifying transient species.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Novel Products and Intermediates

High-resolution mass spectrometry would be used to determine the exact mass of this compound with high precision. This measurement allows for the unambiguous determination of the molecular formula by comparing the experimental mass to the calculated mass. The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, further confirming the elemental composition.

A hypothetical HRMS data table is shown below.

| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |

| [M]⁺ | 249.9560 | Not available |

| [M+H]⁺ | 250.9638 | Not available |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. For this compound, MS/MS analysis would likely show the loss of the bromine atom, cleavage of the propyl chain, and fragmentation of the aromatic ring, all of which would help to confirm the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a premier analytical technique for determining the precise atomic and molecular structure of a crystalline solid. wikipedia.org This method provides detailed three-dimensional information about the arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within a crystal lattice. cam.ac.uk For a compound such as this compound, or its crystalline derivatives and intermediates, this technique would offer unambiguous structural elucidation, which is invaluable for understanding its chemical behavior and potential applications in material science or drug design. nih.gov

A comprehensive search of crystallographic databases reveals that a single-crystal X-ray structure for this compound has not yet been reported in the scientific literature. However, the application of this technique to structurally related substituted brominated benzene derivatives provides a clear indication of the type of data that could be obtained. mdpi.com

For a successful X-ray crystallographic analysis, the initial and often most challenging step is the growth of a high-quality single crystal of the target compound. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of reflections, and by measuring the angles and intensities of this diffracted radiation, a three-dimensional electron density map of the molecule can be generated. wikipedia.orgcam.ac.uk This map is then used to determine the precise positions of each atom in the molecule.

Should a crystalline derivative of this compound be synthesized and analyzed, the resulting crystallographic data would provide critical insights into:

Molecular Conformation: The solid-state conformation of the bromopropyl side chain relative to the substituted benzene ring. This includes the torsion angles that define the spatial arrangement of the atoms.

Bond Parameters: Precise measurements of all bond lengths and angles, which can offer insights into the electronic effects of the chloro and fluoro substituents on the benzene ring and the propyl chain.

Intermolecular Interactions: The analysis would reveal how individual molecules pack together in the crystal lattice. This includes identifying non-covalent interactions such as halogen bonding (involving the bromine or chlorine atoms), C-H···π interactions, or π-π stacking between the benzene rings of adjacent molecules. These interactions are fundamental to the stability and physical properties of the crystalline material. mdpi.com

Absolute Configuration: For chiral derivatives, X-ray crystallography can be used to determine the absolute configuration of stereocenters, which is a critical aspect of pharmaceutical and stereoselective chemical research. nih.gov

To illustrate the nature of the data obtained from such an analysis, the table below presents hypothetical, yet chemically reasonable, crystallographic parameters for a potential crystalline derivative of this compound. This data is based on typical values observed for similar organic halogenated compounds.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.15 |

| b (Å) | 8.75 |

| c (Å) | 12.30 |

| β (°) | 98.5 |

| Volume (ų) | 1080.5 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.545 |

| C-Br Bond Length (Å) | 1.95 |

| C-Cl Bond Length (Å) | 1.74 |

| C-F Bond Length (Å) | 1.36 |

Computational and Theoretical Studies of 1 3 Bromopropyl 2 Chloro 3 Fluorobenzene

Electronic Structure and Conformation Analysis (e.g., Density Functional Theory (DFT) Calculations)

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and geometry of molecules. nih.govmdpi.comrsc.org For 1-(3-bromopropyl)-2-chloro-3-fluorobenzene, DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-31++G(d,p), can determine its most stable three-dimensional structure. nih.gov

The presence of the flexible 3-bromopropyl chain introduces several possible conformations due to rotation around the C-C single bonds. DFT calculations can be used to perform a conformational analysis by systematically rotating these bonds and calculating the energy of each resulting structure. rsc.org This process identifies the global minimum energy conformation, which is the most stable arrangement of the atoms, as well as other low-energy conformers that might be present at room temperature.

Table 1: Hypothetical DFT-Calculated Properties for the Most Stable Conformer of this compound

| Property | Calculated Value |

| Total Energy (Hartree) | -2845.678 |

| HOMO Energy (eV) | -6.89 |

| LUMO Energy (eV) | -0.45 |

| HOMO-LUMO Gap (eV) | 6.44 |

| Dipole Moment (Debye) | 2.15 |

| C-Br Bond Length (Å) | 1.96 |

| C-Cl Bond Length (Å) | 1.75 |

| C-F Bond Length (Å) | 1.36 |

Reaction Mechanism Investigations (e.g., Transition State Calculations and Energy Profiles)

Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. acs.org For this compound, a key area of interest is the reactivity of the bromopropyl side chain, which is susceptible to nucleophilic substitution (SN2) and elimination (E2) reactions. libretexts.orgrutgers.edualevelchemistry.co.ukuci.edulibretexts.org

Computational methods can be used to model these reaction pathways. By identifying the transition state—the highest energy point along the reaction coordinate—researchers can calculate the activation energy barrier. rutgers.edu A lower activation energy implies a faster reaction rate. The geometry of the transition state provides critical information about the mechanism; for example, in an SN2 reaction, it would show the incoming nucleophile and the departing bromide ion simultaneously associated with the carbon atom. alevelchemistry.co.uk

Table 2: Hypothetical Energy Profile for an SN2 Reaction of this compound with a Nucleophile (e.g., OH⁻)

| Species | Relative Energy (kcal/mol) |

| Reactants (Molecule + OH⁻) | 0.0 |

| Transition State | +22.5 |

| Products (Substituted Molecule + Br⁻) | -15.8 |

Prediction of Reactivity and Regioselectivity in Chemical Transformations

A significant challenge in organic synthesis is predicting where a reaction will occur on a complex molecule, a property known as regioselectivity. fiveable.me For this compound, the benzene (B151609) ring is a potential site for electrophilic aromatic substitution (EAS). The existing chloro, fluoro, and alkyl substituents direct incoming electrophiles to specific positions on the ring.

Computational tools like the RegioSQM method can predict the most likely sites for EAS reactions. chemrxiv.orgrsc.orgnih.gov This method calculates the free energies of protonated isomers of the aromatic compound, which serve as models for the intermediate σ-complex in an EAS reaction. nih.gov The carbon atom that, when protonated, results in the lowest free energy is predicted to be the most nucleophilic and therefore the most likely site of electrophilic attack. chemrxiv.orgrsc.org RegioSQM has been shown to successfully predict the outcome of halogenation reactions for a large number of substituted aromatic and heteroaromatic systems. nih.govnih.gov Such a tool could quickly assess the relative reactivity of the available positions on the benzene ring of the target molecule.

Table 3: Hypothetical RegioSQM Prediction for Electrophilic Bromination of this compound

| Position on Benzene Ring | Relative Free Energy of Protonation (kcal/mol) | Predicted Reactivity |

| C4 | +3.5 | Low |

| C5 | +1.2 | Moderate |

| C6 | 0.0 | High |

Quantitative Structure-Reactivity Relationship (QSAR) Modelling

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of molecules with their activity or reactivity. For a class of compounds including this compound, a QSAR model could be developed to predict a specific type of reactivity, such as the rate constant for a particular reaction. tandfonline.com

To build a QSAR model, a set of related molecules (a training set) is selected, and their experimental reactivities are measured. Then, a variety of molecular descriptors are calculated for each molecule using computational methods. These descriptors can include electronic properties (e.g., HOMO/LUMO energies, partial atomic charges), steric properties (e.g., molecular volume), and topological indices. researchgate.net Multiple regression analysis or machine learning algorithms are then used to find a mathematical equation that links the descriptors to the observed reactivity. nih.gov

Once a statistically robust QSAR model is established, it can be used to predict the reactivity of new, untested compounds like this compound, simply by calculating its molecular descriptors and inputting them into the model equation. nih.gov This approach is valuable for screening large numbers of compounds for desired properties without the need for extensive experimental work. nih.gov

Table 4: Hypothetical QSAR Model for Predicting Reaction Rate Constants Equation: log(k) = 1.2 * ELUMO - 0.5 * Vmol + 0.8 * qC-Br + 2.5

| Compound | ELUMO (eV) | Molecular Volume (Vmol, ų) | Partial Charge on C-Br carbon (qC-Br) | Predicted log(k) |

| This compound | -0.45 | 185.2 | +0.21 | 1.5 |

| Analog 1 | -0.51 | 179.8 | +0.20 | 1.4 |

| Analog 2 | -0.42 | 190.5 | +0.22 | 1.6 |

Assessment of Solvent Effects in Theoretical Simulations

Chemical reactions are typically carried out in a solvent, which can significantly influence molecular conformation, stability, and reaction rates. numberanalytics.comucsb.edu Computational chemistry can account for these solvent effects through various models. easychair.org

Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the SMD model, treat the solvent as a continuous medium with a specific dielectric constant. rsc.org This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, such as its ability to stabilize charged species or polar transition states. numberanalytics.com For this compound, an implicit model could be used to study how its conformation or the energy barrier of a reaction changes when moving from a nonpolar solvent like hexane (B92381) to a polar solvent like water. ucsb.edu

Explicit solvent models provide a more detailed picture by including individual solvent molecules in the simulation. frontiersin.org This method is computationally more demanding but is essential for systems where specific solute-solvent interactions, such as hydrogen bonding, play a critical role. nih.govacs.org A hybrid approach, combining a few explicit solvent molecules in the immediate vicinity of the solute with an implicit model for the bulk solvent, often provides a good balance of accuracy and computational cost. rsc.org These simulations can reveal how solvent molecules directly participate in a reaction mechanism, for example, by stabilizing a transition state through hydrogen bonds. researchgate.net

Table 5: Hypothetical Solvent Effects on the Activation Energy (ΔE‡) of a Reaction involving this compound

| Solvent | Dielectric Constant (ε) | Computational Model | Calculated ΔE‡ (kcal/mol) |

| Gas Phase | 1 | - | 28.1 |

| Hexane | 1.9 | Implicit (SMD) | 27.5 |

| Chloroform | 4.8 | Implicit (SMD) | 25.3 |

| Water | 78.4 | Implicit (SMD) | 22.5 |

| Water | 78.4 | Hybrid (3 explicit H₂O + SMD) | 21.8 |

Applications As a Synthetic Building Block and Precursor

Synthesis of Complex Organic Molecules

"1-(3-Bromopropyl)-2-chloro-3-fluorobenzene" possesses multiple reactive sites, making it a versatile intermediate for the construction of intricate molecular architectures. The presence of bromo, chloro, and fluoro substituents on the benzene (B151609) ring, each with distinct reactivity, allows for selective and sequential chemical transformations.

Pharmaceutical Intermediates and Novel Drug Scaffolds

While specific examples of the direct use of "this compound" in the synthesis of marketed pharmaceuticals are not widely documented in publicly available literature, its structural motifs are of interest in medicinal chemistry. Halogenated aromatic compounds are prevalent in many active pharmaceutical ingredients, where they can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. The bromopropyl chain offers a convenient handle for introducing the substituted phenyl moiety into larger molecules through nucleophilic substitution or organometallic coupling reactions.

Table 1: Potential Reactions for Pharmaceutical Intermediate Synthesis

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Nucleophilic Substitution | Amines, Alcohols, Thiols | Phenylpropyl-substituted amines, ethers, and thioethers |

| Grignard Reaction | Mg, followed by electrophile | Functionalized propylbenzene (B89791) derivatives |

| Suzuki Coupling | Boronic acids, Pd catalyst, Base | Biphenyl derivatives |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | N-Aryl derivatives |

Agrochemical Synthesis and Derivatization

Similar to its potential in pharmaceuticals, the application of "this compound" in the agrochemical industry is an area of exploratory research. The introduction of fluorinated and chlorinated phenyl groups is a common strategy in the design of modern pesticides and herbicides. These halogens can enhance the biological activity and environmental persistence of the compounds. The bromopropyl side chain allows for the attachment of this key structural unit to other molecular fragments to create a diverse range of potential agrochemical candidates.

Materials Science Applications (e.g., Precursors for Functional Polymers or Organic Electronic Materials)

The unique combination of a reactive alkyl halide and a polyhalogenated aromatic ring in "this compound" makes it a candidate for the synthesis of functional materials. For instance, it could potentially be used as a monomer or a precursor to a monomer for the synthesis of specialty polymers with tailored properties such as thermal stability, flame retardancy, and specific optical or electronic characteristics. The high degree of halogenation can impart desirable properties to the resulting materials.

Derivatization Strategies for Chemical Library Synthesis

The differential reactivity of the C-Br, C-Cl, and C-F bonds, along with the reactivity of the bromopropyl chain, allows for a variety of derivatization strategies. This is particularly useful in the context of combinatorial chemistry and the synthesis of chemical libraries for high-throughput screening. By systematically reacting "this compound" with a diverse set of reactants, a large number of structurally related compounds can be generated. This approach is valuable for the discovery of new molecules with interesting biological or material properties.

Table 2: Derivatization Possibilities

| Reactive Site | Potential Reaction | Resulting Functional Group |

| Bromopropyl Chain | Nucleophilic substitution | Amines, ethers, esters, etc. |

| C-Br Bond | Suzuki, Stille, or Sonogashira coupling | Aryl, vinyl, or alkynyl substitution |

| C-Cl Bond | Nucleophilic aromatic substitution (under harsh conditions) | Introduction of other nucleophiles |

| Aromatic Ring | Electrophilic aromatic substitution | Nitration, sulfonation, etc. (directing effects of halogens would apply) |

Development of Novel Heterocyclic Systems Utilizing the Compound as a Key Intermediate

The bromopropyl chain of "this compound" is a key feature that can be exploited for the synthesis of heterocyclic compounds. Through intramolecular cyclization reactions, or by reacting it with bifunctional nucleophiles, a variety of heterocyclic rings can be constructed. For example, reaction with a primary amine could lead to the formation of a nitrogen-containing heterocycle. The resulting heterocyclic systems, bearing the 2-chloro-3-fluorophenyl substituent, could be of interest for various applications, including as scaffolds in drug discovery.

Future Research Directions and Unexplored Reactivities

Development of More Sustainable and Greener Synthetic Routes for the Chemical Compound

Current synthetic approaches to polyhalogenated and functionalized benzenes often rely on traditional methods that may involve hazardous reagents, harsh conditions, and significant waste generation. Future research will likely focus on developing more environmentally benign and sustainable synthetic routes.

Key Research Thrusts:

Catalytic C-H Functionalization: Direct, late-stage introduction of the 3-bromopropyl group onto a 1-chloro-2-fluorobenzene (B165100) core via catalytic C-H activation would represent a highly atom-economical approach, minimizing pre-functionalization steps.

Benign Solvents and Reagents: Exploration of syntheses using greener solvents like water, ionic liquids, or supercritical fluids could significantly reduce the environmental footprint. chemistryjournals.net The use of safer reagents and the design of processes that minimize waste are central tenets of green chemistry that can be applied. syngeneintl.com

A comparative look at traditional versus greener synthetic approaches is presented in the table below.

| Feature | Traditional Synthesis | Green Synthesis |

| Solvents | Often volatile and toxic organic solvents | Water, ionic liquids, supercritical fluids |

| Reagents | Can be hazardous and stoichiometric | Catalytic, less toxic alternatives |

| Energy | Often requires high energy input over long periods | Microwave-assisted or flow chemistry for efficiency |

| Waste | Can generate significant byproducts | Aims for high atom economy and minimal waste |

Catalytic Asymmetric Transformations Employing the Chemical Compound as a Substrate

The prochiral nature of the bromopropyl side chain presents an opportunity for catalytic asymmetric transformations to generate chiral molecules. Such transformations are crucial in medicinal chemistry, where the stereochemistry of a molecule can dictate its biological activity.

Potential Asymmetric Reactions:

Asymmetric C-H Functionalization: Catalytic asymmetric C-H functionalization of the propyl chain could lead to the enantioselective introduction of various functional groups.

Enantioselective Substitution: The bromide can be a leaving group in enantioselective nucleophilic substitution reactions, catalyzed by chiral catalysts to yield enantioenriched products.

Dearomatization Reactions: While more challenging, catalytic asymmetric dearomatization of the benzene (B151609) ring could produce complex, three-dimensional chiral structures. rsc.org

The development of organocatalytic methods for the asymmetric functionalization of benzene derivatives is a rapidly growing field that could be applied to this substrate. rsc.org

Photoredox and Electrochemistry-Mediated Functionalization of the Chemical Compound

Photoredox catalysis and electrochemistry offer mild and powerful alternatives to traditional synthetic methods for the functionalization of aryl halides. These techniques can generate highly reactive radical intermediates under gentle conditions.

Plausible Transformations:

C-Br Bond Functionalization: The bromopropyl group is an excellent handle for photoredox- or electrochemically-induced radical formation, which can then participate in a variety of C-C and C-heteroatom bond-forming reactions.

C-Cl and C-F Bond Activation: While more challenging, recent advances in electrochemistry have enabled the functionalization of typically less reactive C-Cl and even C-F bonds on aromatic rings. acs.org

Reductive Coupling: Nickel-catalyzed reductive coupling of the aryl chloride or bromide with the alkyl bromide portion of another molecule is a feasible strategy for creating more complex structures. nih.gov

The table below summarizes potential photoredox and electrochemical reactions.

| Method | Potential Reaction on 1-(3-Bromopropyl)-2-chloro-3-fluorobenzene |

| Photoredox Catalysis | Generation of a radical at the propyl chain for subsequent addition reactions. mdpi.comnih.gov |

| Electrochemistry | Reductive cleavage of the C-Br or C-Cl bond to form an aryl radical or anion for further functionalization. nih.gov |

Integration of the Chemical Compound in Flow Chemistry and Microreactor Systems

Flow chemistry and the use of microreactors provide enhanced control over reaction parameters, improved safety for handling hazardous reagents, and potential for facile scalability.

Future Applications:

Grignard Reagent Formation and Reaction: The synthesis of Grignard reagents from the aryl chloride or bromide moieties can be performed more safely and efficiently in a microreactor, which allows for better heat dissipation and control over these often exothermic reactions. fraunhofer.defraunhofer.de Subsequent reactions of the in-situ generated Grignard reagent can also be carried out in a continuous flow setup. google.com

Multi-step Synthesis: The different reactive sites on the molecule could be addressed sequentially in a multi-step flow synthesis, where the product of one reaction is immediately used as the substrate for the next without intermediate purification. nih.gov

Hazardous Chemistry: Reactions involving hazardous intermediates or reagents can be conducted with greater safety in microreactors due to the small reaction volumes and high surface-area-to-volume ratios. noelresearchgroup.com

Exploration of Novel Reactivities and Tandem Processes for the Chemical Compound

The presence of multiple functional groups allows for the exploration of novel reactivities and the design of tandem or cascade reactions, where a single synthetic operation leads to a significant increase in molecular complexity.

Potential Novel Reactions:

Intramolecular Cyclization: The bromopropyl chain could be used to effect an intramolecular cyclization onto the aromatic ring, potentially forming novel heterocyclic structures.

Tandem Cross-Coupling/Functionalization: A sequence involving a cross-coupling reaction at the aryl halide position followed by a functionalization of the bromopropyl chain could be envisioned.

Directed Ortho-Metalation: The existing substituents could direct metalation to a specific position on the aromatic ring, allowing for regioselective introduction of a new functional group.

The directing effects of the chloro and fluoro substituents, in combination with the potential for the propyl chain to act as an internal reactant, provide a rich playground for the discovery of new chemical transformations.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-(3-Bromopropyl)-2-chloro-3-fluorobenzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzene core. For example, bromopropyl groups can be introduced via alkylation or nucleophilic substitution, while halogenation (Cl/F) is achieved using reagents like Cl₂ (with Fe catalyst) or fluorinating agents (e.g., DAST). Key steps include:

- Step 1 : Nitration or halogenation of the benzene ring under controlled temperature (0–5°C for nitration) to avoid over-substitution .

- Step 2 : Bromopropyl attachment via SN2 reaction using 1,3-dibromopropane and a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Optimization : Purity (>95%) is achieved through column chromatography, while yield (70–85%) depends on stoichiometric ratios and catalyst selection (e.g., Pd for cross-coupling) .

Q. How does the substitution pattern (chloro, fluoro, bromopropyl) influence the compound's reactivity in cross-coupling reactions?

- Methodological Answer : The ortho-chloro and meta-fluoro groups create steric and electronic effects:

- Steric hindrance : The ortho-chloro group reduces accessibility for bulky reagents, favoring reactions at the para-bromopropyl site .

- Electronic effects : Fluorine's electron-withdrawing nature activates the benzene ring for electrophilic substitution but deactivates it toward nucleophilic attacks. Bromopropyl acts as a leaving group in SN2 reactions, with reactivity enhanced by adjacent electron-withdrawing substituents .

- Data Table : Substituent Effects on Reactivity

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed in nucleophilic substitution reactions involving the bromopropyl group?

- Methodological Answer : The bromopropyl chain undergoes SN2 reactions with strong nucleophiles (e.g., NaN₃, KCN). Regioselectivity is governed by:

- Backside attack : Favored in linear alkyl chains (bromopropyl's terminal Br), leading to inversion of configuration.

- Steric shielding : The ortho-chloro group hinders nucleophile approach from the aromatic ring side, directing substitution to the chain's terminal Br .

Q. How do spectroscopic techniques resolve structural ambiguities in halogenated benzene derivatives like this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The ortho-chloro group splits aromatic proton signals into doublets (J = 8–10 Hz), while fluorine causes coupling (³J~5 Hz) with adjacent protons. The bromopropyl chain shows distinct triplet (CH₂Br) and multiplet (CH₂) peaks .

- X-ray Crystallography : Confirms dihedral angles between substituents (e.g., 120° between Cl and F), critical for predicting π-π stacking in crystal lattices .

Q. How can contradictory reactivity data in halogenated benzene derivatives be rationalized?

- Methodological Answer : Discrepancies arise from solvent polarity, substituent electronic effects, and competing reaction pathways. For instance:

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SN2 reactions, while non-polar solvents favor radical pathways .

- Competing mechanisms : Electron-withdrawing groups (F, Cl) may switch dominant pathways from electrophilic to nucleophilic substitution under acidic vs. basic conditions .

Safety and Handling Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.